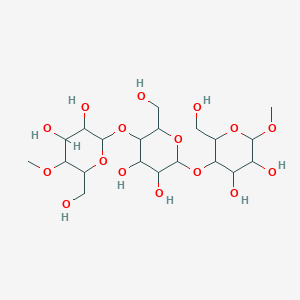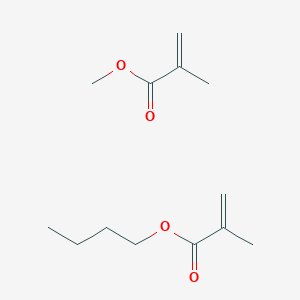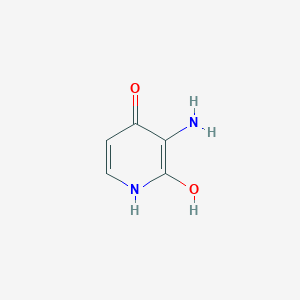
Galactan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Galactans are synthesized through various biochemical processes, both in nature and synthetically. For example, galactans from red algae such as the hybrid galactan from Furcellaria lumbricalis have been studied for their structure and gelling properties, revealing that their synthesis can be affected by extraction conditions, leading to differences in molecular weight and gel strength (Tuvikene et al., 2010). Additionally, a study on the physico-chemical characterization of a galactan exopolysaccharide produced by Weissella confusa KR780676 outlines the synthesis and properties of a linear galactan containing α-(1→6)-linked galactose units (Devi, Kavitake, & Shetty, 2016).
Molecular Structure Analysis
The molecular structure of galactans varies significantly depending on the source. For instance, the structure of galactan from Furcellaria lumbricalis includes 3,6-anhydro-d-galactose and galactose residues, partly sulfated, contributing to its specific gel properties (Tuvikene et al., 2010). Another example is the structural elucidation of an acidic galactan from the eggs of mollusc Pomacea lineata, showing a backbone containing β-d-Gal as a predominant compound (Cruz et al., 2010).
Chemical Reactions and Properties
Galactans undergo various chemical reactions, including sulfation, which significantly impacts their chemical properties. The structure and anticoagulant activity of sulfated galactans from red algae Botryocladia occidentalis highlight the influence of sulfation patterns on their biological activities (Farias, Valente, Pereira, & Mourão, 2000).
Physical Properties Analysis
The physical properties of galactans, such as gelling ability and viscosity, are closely related to their molecular structure and composition. Studies on the rheological properties of hybrid galactan from Furcellaria lumbricalis and the physico-chemical properties of galactan exopolysaccharide produced by Weissella confusa KR780676 provide insights into how molecular weight, degree of sulfation, and extraction conditions affect these properties (Tuvikene et al., 2010); (Devi, Kavitake, & Shetty, 2016).
Chemical Properties Analysis
The chemical properties of galactans, such as solubility, reactivity, and interactions with other molecules, are influenced by their structural features, including the pattern of sulfation and the presence of other functional groups. The study on sulfated galactans from Botryocladia occidentalis illustrates how structural variations affect their anticoagulant activity, showcasing the chemical diversity and complexity of galactans (Farias, Valente, Pereira, & Mourão, 2000).
Aplicaciones Científicas De Investigación
Food, Pharmaceutical, and Cosmetic Applications : Galactose from Weissella confusa KR780676 has potential applications as a thickening and gelling agent, an emulsifier in food, pharmaceutical, and cosmetic products. It is also useful for bio-treatment of wastewater and hydrocarbon-polluted environments (Devi, Kavitake, & Shetty, 2016).
Anticancer Properties : Sulfate galactans from Pyropia yezoensis show potential prebiotic activity and anticancer properties, especially against prostate cancer cells (Pham, Le, & Yang, 2020).
Cellular and Subcellular Localization : Arabino-3,6-galactan proteoglycans and arabinogalactan-proteins may play roles in cellular and subcellular localization (Clarke, Anderson, & Stone, 1979).
Prebiotic Effects and Dietary Fiber : Galactooligosaccharides from potato galactan exhibit prebiotic effects on Lactobacillus bacteria and can be used to estimate galactan chain length in complex polysaccharides (Zheng et al., 2018).
Gut Microbe Interaction : Various galactans, including porphyran, agarose, carrageenan, and arabinogalactan, interact with gut microbes, producing short-chain fatty acids (Li et al., 2021).
Antiviral Activity : Sulfated galactans from red seaweeds have shown antiviral activity against herpes simplex virus types 1 and 2 (Talarico et al., 2004).
Bacterial Pathogeny : Erwinia chrysanthemi utilizes galactan in its pathogenicity, suggesting a role in bacterial infections (Delangle et al., 2007).
Structural Insights and Synthesis : Techniques like NMR spectroscopy provide detailed insights into arabinan and galactan structures, enhancing our understanding of their synthesis and organization in plants (Wefers & Bunzel, 2016).
Direcciones Futuras
Recent studies have shown that galactans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages . This opens up new possibilities for the development of galactans as pharmaceutical drugs in the field of thrombosis . Also, the structural and biochemical insights into a modular β-1,4-galactan synthase in plants have provided a new model for pectic galactan side-chain addition .
Propiedades
IUPAC Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O16/c1-30-15-6(3-21)33-19(13(28)9(15)24)36-17-8(5-23)34-20(14(29)11(17)26)35-16-7(4-22)32-18(31-2)12(27)10(16)25/h6-29H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRUXGRHTJRKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609650 |
Source


|
| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol | |
CAS RN |
39300-87-3 |
Source


|
| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)





